molecular formula C12H13NO5S2 B2533650 methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1428370-98-2

methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2533650
CAS No.: 1428370-98-2
M. Wt: 315.36
InChI Key: IYJBXCCMKOAZJW-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a sulfamoyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2-(furan-3-yl)ethylamine to form the corresponding amide. Finally, the amide is treated with methyl chloroformate in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfamoylthiophene-2-carboxylate
  • Methyl 3-(N-(2-thienyl)ethyl)sulfamoyl)thiophene-2-carboxylate
  • Methyl 3-(N-(2-(pyridin-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is unique due to the presence of both a furan and thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[2-(furan-3-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S2/c1-17-12(14)11-10(4-7-19-11)20(15,16)13-5-2-9-3-6-18-8-9/h3-4,6-8,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJBXCCMKOAZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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